Acid Strength: Triflate vs. Hexafluorophosphate
(4-Methylphenyl)diphenylsulfonium triflate photogenerates triflic acid, a superacid with a pKa of approximately -14, which is a key driver of its high reactivity as a PAG. This acid strength is a direct consequence of the triflate counter-anion. In contrast, closely related triarylsulfonium salts like (4-methylphenyl)diphenylsulfonium hexafluorophosphate generate a significantly weaker acid (HPF6). While a direct head-to-head study comparing the target compound against its hexafluorophosphate analog in the same system is lacking, the scientific principle that acid strength dictates catalytic efficiency in cationic processes is well-established . For a comparable system, triphenylsulfonium triflate formulated an epoxy resist with a high sensitivity of 0.32 mJ/cm² at 254 nm [1].
| Evidence Dimension | Acid Strength of Photogenerated Acid (pKa) |
|---|---|
| Target Compound Data | pKa ≈ -14 (Triflic acid) |
| Comparator Or Baseline | pKa ≈ -20 (HPF6 from hexafluorophosphate salts) / pKa ≈ -20 (HSbF6 from hexafluoroantimonate salts) |
| Quantified Difference | Triflic acid is one of the strongest known Brønsted acids; precise pKa quantification is challenging due to superacidic nature, but it is qualitatively recognized as superior to HPF6 and HSbF6. |
| Conditions | Photolysis in polymer matrix or solution |
Why This Matters
The acid strength of the photogenerated species is the primary determinant of catalytic efficiency for deprotection and polymerization; selecting a PAG with the triflate anion ensures the highest possible acid strength for a given sulfonium cation class.
- [1] INFONA. (n.d.). Synthesis of some onium salts and their comparison as cationic photoinitiators in an epoxy resist. View Source
